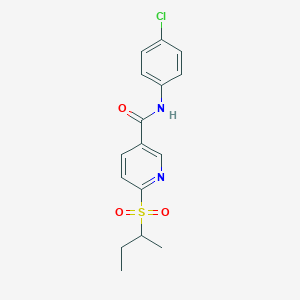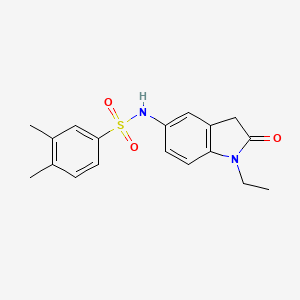
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring attached to a pyridazine moiety, which is further connected to a phenyl ring substituted with a nitrobenzenesulfonamide group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3-chloropyridazine with morpholine under reflux conditions to form 6-morpholinopyridazine. This intermediate is then coupled with 4-bromoaniline through a palladium-catalyzed cross-coupling reaction to yield N-(4-(6-morpholinopyridazin-3-yl)phenyl)amine. Finally, the nitrobenzenesulfonamide group is introduced via a nucleophilic substitution reaction using 2-nitrobenzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave irradiation to reduce reaction times and improve product quality. Additionally, continuous flow reactors may be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The nitrobenzenesulfonamide group plays a crucial role in the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-aminobenzenesulfonamide
- N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-chlorobenzenesulfonamide
- N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-methylbenzenesulfonamide
Uniqueness
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is unique due to its nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S/c26-25(27)18-3-1-2-4-19(18)31(28,29)23-16-7-5-15(6-8-16)17-9-10-20(22-21-17)24-11-13-30-14-12-24/h1-10,23H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUABALOUAUEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-phenylpropan-1-one](/img/structure/B2871074.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B2871076.png)
methanone](/img/structure/B2871077.png)




![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2871086.png)




